REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][CH:10]=[C:9]2[C:13]#[N:14])=[CH:4][CH:3]=1.[Br:15]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C1C(C(OO)=O)=CC=CC=1>[Br:15][CH2:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][CH:10]=[C:9]2[C:13]#[N:14])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)N1C(=CC=C1)C#N
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
65 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=CC=C1C(=O)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux in light radiation for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After removal of insoluble materials
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(C=C1)N1C(=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |